molecular formula C4H7NO B143999 N-Cyclopropylformamide CAS No. 58644-54-5

N-Cyclopropylformamide

Cat. No.: B143999
CAS No.: 58644-54-5
M. Wt: 85.1 g/mol
InChI Key: AWQVKAURKXXOCG-UHFFFAOYSA-N
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Description

N-Cyclopropylformamide is a colorless liquid with the chemical formula C4H7NO. It is known for its unique structural properties, which include a cyclopropyl group attached to a formamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclopropylformamide can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with formic acid or its derivatives. The reaction typically occurs under mild conditions, often requiring a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, this compound is produced through continuous processes to ensure high yield and efficiency. For example, a method involving the continuous preparation of cyclopropylamine, which is then reacted with formic acid, has been developed. This method utilizes a tubular reactor and rectification steps to achieve a high yield of cyclopropylamine, which is subsequently converted to this compound .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Cyclopropylformamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

    Biology: The compound’s conformational properties make it a subject of interest in studies involving protein-ligand interactions.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-Cyclopropylformamide exerts its effects involves its interaction with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s reactivity and interactions with other molecules. This strain can influence the compound’s binding affinity to proteins and enzymes, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Uniqueness: N-Cyclopropylformamide’s uniqueness lies in its combination of the cyclopropyl and formamide groups, which imparts distinct conformational and chemical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a versatile compound in various applications .

Properties

IUPAC Name

N-cyclopropylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQVKAURKXXOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573112
Record name N-Cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58644-54-5
Record name N-Cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural differences between the cis and trans isomers of N-Cyclopropylformamide as predicted by computational methods?

A1: Computational studies using MP2/cc-pVTZ and CCSD/cc-pVTZ methods revealed distinct structural characteristics for the cis and trans isomers of this compound []:

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